molecular formula C28H23ClO4 B3047909 Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- CAS No. 1486-47-1

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-

Cat. No.: B3047909
CAS No.: 1486-47-1
M. Wt: 458.9 g/mol
InChI Key: JXIKAEINJOQILP-UHFFFAOYSA-N
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Description

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- is a substituted benzoyl chloride derivative characterized by three benzyloxy (-OCH₂C₆H₅) groups attached to the benzene ring at the 3-, 4-, and 5-positions. This compound is derived from its precursor, 3,4,5-tris(benzyloxy)benzoic acid (CAS 1486-48-2), through conversion of the carboxylic acid group (-COOH) to an acid chloride (-COCl) . The benzyloxy substituents confer steric bulk and lipophilicity, making this compound valuable in synthetic organic chemistry, particularly in the preparation of complex esters and polymers.

Key properties of the precursor acid include:

  • Molecular formula: C₂₈H₂₄O₅
  • Molecular weight: 440.49 g/mol
  • Synthesis: Typically synthesized via benzylation of gallic acid (3,4,5-trihydroxybenzoic acid) using benzyl chloride or bromide under basic conditions, followed by purification .

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClO4/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKAEINJOQILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447886
Record name Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486-47-1
Record name Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- typically involves the reaction of benzoyl chloride with 3,4,5-tris(phenylmethoxy)benzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

    Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.

Common Reagents and Conditions

Common reagents used in the reactions of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while hydrolysis can produce benzoic acid derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of benzoyl chloride, 3,4,5-tris(phenylmethoxy)- typically involves the benzylation of a trihydroxybenzene derivative. The reaction conditions often require the use of bases such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Organic Synthesis

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- serves as a crucial building block in organic synthesis. Its derivatives are utilized in the preparation of complex organic molecules including dendrimers and liquid crystalline compounds. The compound's ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for synthesizing diverse chemical entities .

Key Reactions

  • Oxidation : Converts primary alcohols to aldehydes or carboxylic acids.
  • Substitution : Allows for the introduction of various functional groups through nucleophilic substitution reactions.

Pharmaceutical Applications

In medicinal chemistry, this compound is employed as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity. For instance, it can be used to synthesize potential drug candidates targeting specific biological pathways .

Case Study

A study demonstrated the synthesis of a series of benzoyl derivatives from benzoyl chloride, 3,4,5-tris(phenylmethoxy)- that exhibited significant antimicrobial activity. The derivatives were tested against various bacterial strains, showcasing promising results that warrant further investigation .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of specialty chemicals and materials with unique properties. Its role as a protecting group in polymer chemistry allows for controlled reactions during polymerization processes .

Comparison Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity
PharmaceuticalsIntermediate for drug synthesisPotential for enhanced biological activity
Materials ScienceUsed in developing specialty chemicalsUnique material properties

Mechanism of Action

The mechanism of action of Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- involves its interaction with molecular targets through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved in its action depend on the specific reactions and interactions it undergoes in different contexts.

Comparison with Similar Compounds

3,4,5-Trimethoxybenzoyl Chloride (CAS 4521-61-3)

  • Structure : Features three methoxy (-OCH₃) groups instead of benzyloxy substituents.
  • Molecular formula : C₁₀H₁₁ClO₄
  • Molecular weight : 230.64 g/mol .
  • Applications : Widely used in pharmaceutical synthesis (e.g., anticoagulants and antipsychotics) due to its electron-donating methoxy groups, which enhance reactivity in Friedel-Crafts and nucleophilic acyl substitution reactions .
Property 3,4,5-Tris(phenylmethoxy)benzoyl Chloride 3,4,5-Trimethoxybenzoyl Chloride
Substituents Benzyloxy (-OCH₂C₆H₅) Methoxy (-OCH₃)
Molecular Weight ~440.49 (precursor acid) + 36.46 (Cl) 230.64 g/mol
Reactivity Moderate (steric hindrance) High (electron-donating groups)
Stability Stable to hydrolysis Prone to demethylation

3,4,5-Tris(tert-butyldimethylsilyloxy)benzoyl Chloride

  • Structure : Contains tert-butyldimethylsilyl (TBDMS) protecting groups on hydroxyls.
  • Synthesis : Generated by silylation of gallic acid followed by chlorination .
  • Applications: Used in synthesizing silyl-protected esters for anticancer drug candidates. The TBDMS groups improve solubility in nonpolar solvents and prevent unwanted side reactions .

2,4,5-Trifluoro-3-methoxybenzoyl Chloride (CAS N/A)

  • Structure : Combines methoxy and fluorine substituents.
  • Reactivity : Fluorine atoms increase electrophilicity, making this compound reactive in cross-coupling reactions .

3,4,5-Tris(phenylmethoxy)benzoyl Chloride

  • Esterification: Reacts with alcohols or phenols to form esters with enhanced thermal stability. Used in polymer chemistry and dendrimer synthesis .
  • Limitations : Steric hindrance from benzyloxy groups slows reaction kinetics compared to less bulky derivatives .

3,4,5-Trimethoxybenzoyl Chloride

  • Electrophilic Aromatic Substitution: Participates in reactions with arylstannanes to yield benzophenones, crucial in medicinal chemistry .
  • Derivatization : Employed in mass spectrometry to enhance detection of polar metabolites via benzoylation .

TBDMS-Protected Derivatives

  • Deprotection : TBDMS groups are removed under mild acidic conditions (e.g., HF or TBAF), enabling controlled release of hydroxyl groups in prodrugs .

Biological Activity

Benzoyl chloride, 3,4,5-tris(phenylmethoxy)- is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzoyl chloride moiety with three phenylmethoxy substituents at the 3, 4, and 5 positions of the aromatic ring. This unique structural arrangement enhances its lipophilicity and may influence its reactivity and biological interactions.

While detailed mechanisms specific to benzoyl chloride, 3,4,5-tris(phenylmethoxy)- are still under investigation, preliminary studies suggest that it may interact with various biological targets:

  • Enzyme Interaction : The presence of phenylmethoxy groups can enhance the compound's ability to modulate enzyme activities.
  • Receptor Binding : Research indicates potential interactions with receptors involved in cellular signaling pathways.

Biological Activity Profiles

The biological activities associated with benzoyl chloride, 3,4,5-tris(phenylmethoxy)- include:

  • Antitumor Activity : Similar compounds have shown significant anti-tumor effects in various models. For instance, related benzoic acid derivatives have demonstrated efficacy against tumor cell lines.
  • Modulation of Cellular Processes : The compound may influence cellular processes by interacting with specific enzymes and receptors.

Case Studies

  • Antitumor Efficacy :
    • In a study evaluating the effects of similar compounds on tumor growth in mouse models, significant reductions in tumor size were observed when treated with derivatives similar to benzoyl chloride, 3,4,5-tris(phenylmethoxy)-. For example:
      • Model : MV4-11 xenograft model
      • Results : Treatment with a structurally similar compound led to a median survival increase from 33 days (control) to 55 days (treatment group) .
  • Enzyme Interaction Studies :
    • Compounds with similar structural features have been studied for their ability to inhibit specific enzymes. For instance:
      • Target Enzyme : Cyclin-dependent kinases (CDKs)
      • Findings : Compounds exhibited potent inhibition of CDKs involved in cell cycle regulation .

Comparative Analysis

To better understand the unique properties of benzoyl chloride, 3,4,5-tris(phenylmethoxy)-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3,4,5-Tris(benzyloxy)benzoateThree benzyloxy groupsEnhanced lipophilicity; potential for diverse applications
3-(Benzyloxy)benzoic AcidOne benzyloxy groupLess lipophilic than the trisubstituted variant
4-(Benzyloxy)phenylacetic AcidBenzyloxy group on a phenylacetic backboneExhibits different biological activity profiles

Q & A

Q. What are the primary synthetic routes for preparing benzoyl chloride derivatives, and how do reaction conditions influence yield and purity?

Benzoyl chloride derivatives, including 3,4,5-tris(phenylmethoxy)-substituted variants, are typically synthesized via Friedel-Crafts acylation, using anhydrous AlCl₃ as a catalyst . Alternative methods involve reacting benzoic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which require strict anhydrous conditions to avoid hydrolysis . For substituted derivatives like 3,4,5-tris(phenylmethoxy)-benzoyl chloride, protecting groups (e.g., phenylmethoxy) must be introduced prior to acylation to prevent undesired side reactions. Yield optimization often depends on stoichiometric control of the acylating agent and temperature modulation (e.g., reflux in dry benzene for Friedel-Crafts) .

Q. What safety protocols are critical when handling benzoyl chloride in laboratory settings?

Benzoyl chloride is a severe irritant to the eyes, skin, and respiratory tract. Researchers must use fume hoods, chemical-resistant gloves (e.g., nitrile), and safety goggles. In case of exposure:

  • Inhalation : Immediately move to fresh air and seek medical attention if respiratory distress occurs .
  • Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing . Storage requires airtight containers in cool, dry environments to prevent hydrolysis or reaction with moisture .

Q. How does benzoyl chloride interact with nucleophiles, and what are its key reaction pathways?

Benzoyl chloride reacts with nucleophiles via acyl substitution. Key pathways include:

  • Hydrolysis : Forms benzoic acid in hot water .
  • Esterification : Reacts with alcohols/phenols (e.g., ethanol) to produce esters (e.g., ethyl benzoate) under basic conditions to neutralize HCl byproducts .
  • Amidation : Reacts with amines (e.g., ethylamine) to yield benzamides . Substituents like phenylmethoxy groups in 3,4,5-tris(phenylmethoxy)-benzoyl chloride may sterically hinder reactions, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. How can benzoyl chloride derivatization enhance sensitivity in metabolomic LC-MS/MS analyses, and what methodological optimizations are necessary?

Derivatization with benzoyl chloride improves detection of polar metabolites (e.g., neurotransmitters) by increasing hydrophobicity and ionization efficiency. Key steps include:

  • pH adjustment : Maintain reaction pH ≥ 10 using borate buffer to ensure efficient labeling .
  • Reaction time : Optimize to 10–30 minutes at 37°C to balance completeness and analyte degradation .
  • Internal standards : Use stable isotope-labeled analogs (e.g., d₅-benzoyl chloride) for precise quantification . This method has been validated in diverse matrices, including human cerebrospinal fluid and insect hemolymph .

Q. How should researchers address contradictions in carcinogenicity data for benzoyl chloride?

While IARC classifies benzoyl chloride as Group 2A ("probable human carcinogen") due to combined exposure with α-chlorinated toluenes , animal studies show limited carcinogenic evidence (e.g., no significant tumors in inhalation studies) . To resolve contradictions:

  • Dose-response analysis : Evaluate thresholds for tumorigenicity in different exposure routes (e.g., dermal vs. inhalation) .
  • Mechanistic studies : Investigate genotoxicity pathways; benzoyl chloride lacks bacterial mutagenicity but may induce oxidative stress or epigenetic changes .
  • Epidemiological data gaps : Prioritize longitudinal studies in occupational settings with documented exposure .

Q. What strategies optimize the synthesis of 3,4,5-tris(phenylmethoxy)-benzoyl chloride for use in polymer or dendrimer fabrication?

This derivative is a precursor for photoactive polymers. Key optimizations include:

  • Protection/deprotection : Use benzyl ether groups to block hydroxyl positions during acylation, followed by catalytic hydrogenation for removal .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from mono-/di-substituted byproducts .
  • Stability testing : Monitor degradation under UV light or elevated temperatures, as phenylmethoxy groups may undergo cleavage .

Q. What analytical techniques are most effective for characterizing benzoyl chloride derivatives and their metabolic byproducts?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns and purity (e.g., aromatic proton shifts for phenylmethoxy groups) .
  • GC-MS/LC-MS : Quantify trace impurities (e.g., residual benzaldehyde) and detect metabolites like S-benzyl-N-acetylcysteine in biological samples .
  • X-ray crystallography : Resolve crystal structures to validate steric effects of bulky substituents .

Methodological Considerations for Data Interpretation

  • Contradictory carcinogenicity results : Cross-reference in vivo models (e.g., mouse skin application vs. rat inhalation) and adjust experimental designs to mimic human exposure routes .
  • Derivatization artifacts : Include negative controls to rule out non-specific labeling in LC-MS workflows .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-
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Benzoyl chloride, 3,4,5-tris(phenylmethoxy)-

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